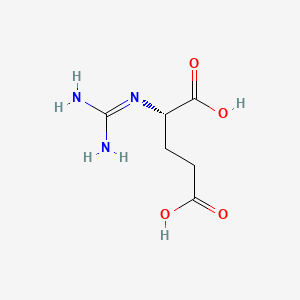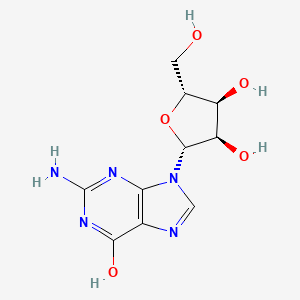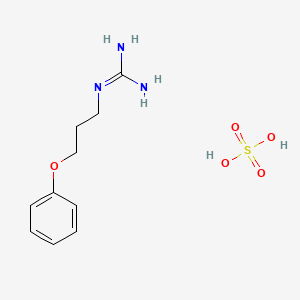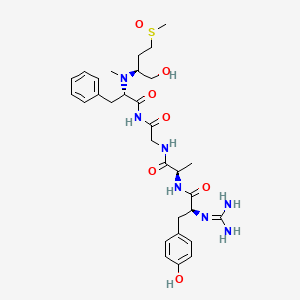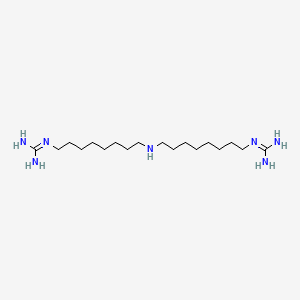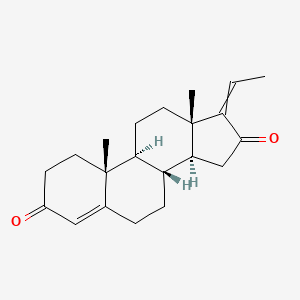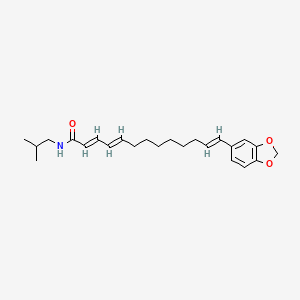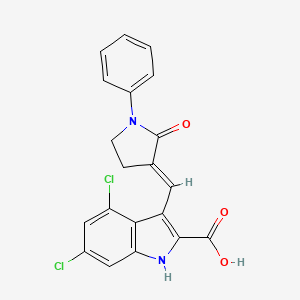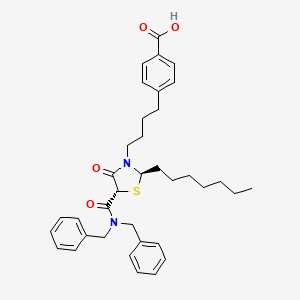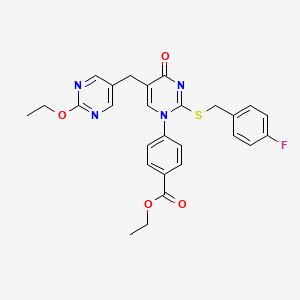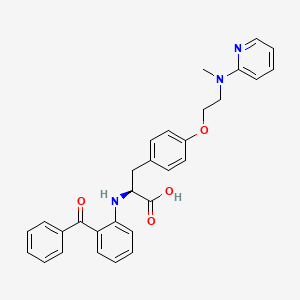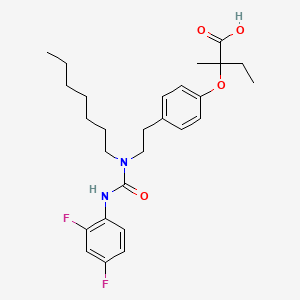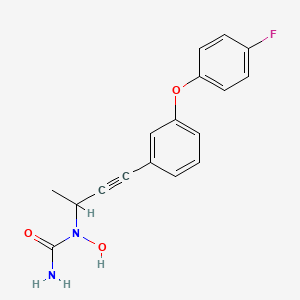
Fenleuton
Overview
Description
Fenleuton, also known by its trade name Lofrin, is a chemical compound with the molecular formula C17H15FN2O3. It is a drug that acts as a 5-lipoxygenase inhibitor and inhibits the formation of leukotrienes, which are inflammatory mediators involved in various respiratory diseases .
Preparation Methods
The synthesis of Fenleuton involves several steps. One of the key synthetic routes includes the reaction of 4-fluorophenol with 3-bromophenylacetylene in the presence of a base to form 4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-ol. This intermediate is then reacted with hydroxylamine to yield this compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques.
Chemical Reactions Analysis
Fenleuton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the phenyl or butynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Fenleuton has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study 5-lipoxygenase inhibition.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Industry: Utilized in the development of anti-inflammatory drugs and veterinary medicine.
Mechanism of Action
Fenleuton exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, this compound reduces the production of leukotrienes LTB4, LTC4, LTD4, and LTE4, which are involved in inflammatory responses. This inhibition helps in reducing inflammation and improving respiratory function .
Comparison with Similar Compounds
Fenleuton is similar to other 5-lipoxygenase inhibitors such as Zileuton. this compound is unique in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
This compound’s uniqueness lies in its specific inhibition of the 5-lipoxygenase enzyme, making it a valuable compound in the study and treatment of inflammatory diseases .
Properties
CAS No. |
141579-54-6 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21) |
InChI Key |
MWXPQCKCKPYBDR-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-76745 Abbott-76745 fenleuton LoFrin |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
